{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester
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Overview
Description
Preparation Methods
The synthesis of {3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester involves several steps. One common method includes the reaction of 3,4-dichlorophenyl isocyanate with a thiazolidine derivative under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Scientific Research Applications
{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of {3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction . Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to {3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester include:
{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid: This compound lacks the ethyl ester group and has different solubility and reactivity properties.
{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-propionic acid ethyl ester: This compound has a propionic acid group instead of an acetic acid group, which affects its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H14Cl2N2O4S |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
ethyl 2-[3-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-2-23-15(22)6-14-19(13(21)8-24-14)7-12(20)18-9-3-4-10(16)11(17)5-9/h3-6H,2,7-8H2,1H3,(H,18,20) |
InChI Key |
CHCITNHNHTUEGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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